bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate
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Overview
Description
Bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate typically involves multiple steps, including the formation of imine bonds and esterification reactions. One common method involves the condensation of 4-(methoxycarbonyl)benzaldehyde with 4-aminophenyl 2-nitrobenzene-1,4-dicarboxylate under acidic conditions to form the imine intermediate. This intermediate is then subjected to esterification with methanol in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The imine bonds can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a drug candidate in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s imine and nitro groups can participate in redox reactions, influencing cellular processes. Additionally, its aromatic structure allows for π-π interactions with biomolecules, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
- Bis{4-methyl-2-((E)-((4-((E)-1,2,2-triphenylvinyl)phenyl)imino)methyl)phenyl} 2-nitrobenzene-1,4-dicarboxylate
- Bis{2-bromo-6-(((4-(1-(methoxyimino)ethyl)phenyl)imino)methyl)phenyl} 2-nitrobenzene-1,4-dicarboxylate
Uniqueness
Bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C38H27N3O10 |
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Molecular Weight |
685.6 g/mol |
IUPAC Name |
bis[4-[(4-methoxycarbonylphenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C38H27N3O10/c1-48-35(42)26-7-12-29(13-8-26)39-22-24-3-16-31(17-4-24)50-37(44)28-11-20-33(34(21-28)41(46)47)38(45)51-32-18-5-25(6-19-32)23-40-30-14-9-27(10-15-30)36(43)49-2/h3-23H,1-2H3 |
InChI Key |
ACCBMWKJEWZTAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=C(C=C5)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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